N-[(3-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
Description
Properties
IUPAC Name |
N-[(3-bromophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3/c1-14-20(17-9-2-3-10-18(17)24-14)21(15-7-6-8-16(22)13-15)25-19-11-4-5-12-23-19/h2-13,21,24H,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXNPIDAUCMBNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC(=CC=C3)Br)NC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boronic Acid Intermediate Preparation
The synthesis of indole-containing compounds frequently employs Suzuki-Miyaura couplings, as demonstrated in the preparation of 2-(5-amino-pyridin-3-yl)-1-methyl-1H-indole. Here, (1-methyl-1H-indol-2-yl)boronic acid reacts with 3-amino-5-bromopyridine under Pd₂(dba)₃ catalysis to form a biaryl structure. Adapting this approach, the target compound’s (2-methyl-1H-indol-3-yl)methyl moiety could be introduced via a boronic acid derivative.
Key Reaction Parameters :
Bromophenyl Component Integration
The 3-bromophenyl group may be incorporated using a halogenated aryl precursor. For instance, Production Example 1 in couples (1-methyl-1H-indol-2-yl)boronic acid with 2-bromo-1,3-thiazole-5-carbaldehyde using Pd(PPh₃)₄ in dimethoxyethane. A similar strategy could link a 3-bromophenylboronic acid to a pre-functionalized indole intermediate.
Optimization Insights :
-
Microwave irradiation (120°C, 1 hour) enhances reaction efficiency in DMF.
-
Potassium phosphate base improves coupling yields (93% in benzene/DMSO).
Reductive Amination for Methylene Bridge Formation
Ketone Intermediate Synthesis
The central methylene bridge in the target compound suggests reductive amination between a ketone (e.g., (3-bromophenyl)(2-methyl-1H-indol-3-yl)ketone ) and pyridin-2-amine. While not directly referenced, InCl₃-catalyzed multi-component reactions (MCRs) from provide a template for constructing complex heterocycles.
Hypothetical Pathway :
-
Friedel-Crafts Acylation : React 2-methylindole with 3-bromobenzoyl chloride in the presence of InCl₃.
-
Reductive Amination : Treat the resulting ketone with pyridin-2-amine and NaBH₃CN in methanol.
Advantages :
-
InCl₃’s Lewis acidity facilitates electrophilic substitution on indole.
-
Ethanol/water solvent systems enable mild conditions (40°C, 20 minutes).
Nucleophilic Substitution at the Methylene Carbon
Benzyl Halide Precursor
A benzyl chloride or bromide bearing both 3-bromophenyl and 2-methylindol-3-yl groups could undergo nucleophilic attack by pyridin-2-amine. This mirrors the synthesis of [3-(1-methyl-1H-indol-2-yl)-pyridin-4-yl]-methanol, where a bromopyridine reacts with an indole boronic acid.
Reaction Conditions :
Challenges :
Comparative Analysis of Synthetic Routes
Mechanistic Considerations
Palladium-Mediated Coupling Mechanisms
In Suzuki reactions, oxidative addition of the aryl halide to Pd(0) forms a Pd(II) complex, which undergoes transmetallation with the boronic acid. Reductive elimination yields the biaryl product. For the target compound, this step would connect the indole and bromophenyl units.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Structural Characteristics
The compound has a molecular formula of and a molecular weight of approximately 392.29 g/mol. Its structure features a pyridinyl amine core linked to a bromophenyl and an indole moiety, which contributes to its biological activity.
Pharmacological Studies
N-[(3-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine has been investigated for its potential as a therapeutic agent in various diseases due to its interaction with specific receptors:
- RXFP3 Receptor Agonism : Research indicates that compounds similar to this structure can act as agonists for the RXFP3 receptor, which is involved in stress responses and metabolic regulation. Studies have demonstrated that certain modifications can enhance binding affinity and selectivity towards RXFP3, making them promising candidates for treating disorders related to stress and appetite regulation .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Investigations into related indole derivatives have shown that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance:
| Compound | Activity | Mechanism |
|---|---|---|
| Indole derivatives | Antiproliferative | Induction of apoptosis |
| Pyridine analogs | Anti-inflammatory | Inhibition of NF-kB signaling |
Research has indicated that modifications similar to those present in this compound can lead to enhanced biological activity against cancer cell lines .
Neuropharmacology
Given its ability to interact with neurotransmitter systems, this compound may also have implications in neuropharmacology. Indole derivatives are known for their influence on serotonin receptors, which are crucial in mood regulation and anxiety disorders. Preliminary studies suggest that compounds with similar structures can modulate serotonin levels, indicating potential use in treating depression and anxiety .
Case Studies
Several case studies highlight the efficacy of compounds related to this compound:
- Dual RXFP3 Agonists : A study explored a series of amidinohydrazone analogues that demonstrated significant agonist activity at RXFP3, leading to promising results in metabolic regulation .
- Anticancer Screening : Another investigation into indole-based compounds revealed potent antiproliferative effects against various cancer cell lines, emphasizing the importance of specific structural modifications .
Mechanism of Action
The mechanism of action of N-[(3-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine involves its interaction with specific molecular targets. The indole and pyridine moieties allow it to bind to various receptors and enzymes, modulating their activity. This compound may act as an agonist or antagonist, depending on the target and the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
N-[(4-Chlorophenyl)(2-Methyl-1H-Indol-3-yl)Methyl]Pyridin-2-amine (CAS: 305372-78-5):
- This compound replaces the 3-bromophenyl group with a 4-chlorophenyl substituent. The molecular weight (347.9 g/mol) is lower due to chlorine’s smaller atomic mass compared to bromine.
- Biological Activity: Acts as a Wnt/β-catenin pathway inhibitor, suggesting that halogen position (3 vs. 4) and identity (Br vs. Cl) modulate target specificity. The 4-chloro derivative may exhibit reduced steric hindrance compared to the 3-bromo analogue .
- N-[(4-Bromophenyl)Methyl]-N-[2-(Dimethylamino)Ethyl]Pyridin-2-amine (Compound 15 in ): Features a simpler structure with a 4-bromobenzyl group instead of the indole-phenyl hybrid. Molecular Weight: 335 g/mol.
Indole-Containing Derivatives
N-[(2-Methyl-1H-Indol-3-yl)(Pyridin-2-yl)Methyl]Pyridin-2-amine ():
- N-[(3-Nitrophenyl)Methyl]Pyridin-3-amine (): Substitutes the indole-bromophenyl system with a nitrobenzyl group.
Kinase-Targeting Analogues
- Pexidartinib (5-[(5-Chloro-1H-Pyrrolo[2,3-b]Pyridin-3-yl)Methyl]-N-[[6-(Trifluoromethyl)Pyridin-3-yl]Methyl]Pyridin-2-amine): Shares the pyridin-2-amine scaffold but incorporates a trifluoromethylpyridine and chlorinated pyrrolopyridine. Molecular Weight: 417.81 g/mol (free base). Clinically approved for tenosynovial giant cell tumor, highlighting the therapeutic relevance of pyridin-2-amine derivatives. The bromophenyl-indole compound’s lack of a trifluoromethyl group may reduce kinase selectivity compared to pexidartinib .
- N-(2-(1H-Indol-3-yl)Ethyl)Pyridin-2-amine (): Uses an ethyl linker between indole and pyridine, simplifying the structure. Molecular Weight: 263.34 g/mol.
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Enzymatic Inhibition Data (from )
Key Findings and Insights
- Halogen Effects : Bromine at the 3-position (target compound) vs. 4-position (4-chloro analogue) significantly alters steric and electronic profiles, impacting target engagement .
- Indole vs. Pyrrolopyridine : The indole moiety in the target compound may offer superior π-stacking compared to pexidartinib’s pyrrolopyridine, but the latter’s CF₃ group enhances lipophilicity and target affinity .
- Enzyme Inhibition Potential: While the target compound’s activity remains uncharacterized, structurally related 2-aminopyridine derivatives show moderate AChE/BChE inhibition, suggesting possible neuropharmacological applications .
Biological Activity
N-[(3-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine is a chemical compound with the molecular formula C21H18BrN3 and a molecular weight of 392.29 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications.
- CAS Number : 618404-88-9
- Molecular Structure : The compound features a pyridine ring, an indole moiety, and a bromophenyl group, which are critical for its biological activity.
Biological Activity
This compound has been studied for various biological activities, including:
-
Anticancer Properties :
- Studies have indicated that compounds with similar structures can exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from indole and pyridine scaffolds have shown promising results in inhibiting the growth of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
-
Mechanism of Action :
- The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Apoptosis is often mediated through the activation of caspases, which are crucial for the execution phase of cell death. In related studies, compounds exhibiting similar structural characteristics were found to enhance caspase activity significantly, leading to increased apoptosis at specific concentrations .
- Microtubule Destabilization :
Table 1: Summary of Biological Activities
Detailed Research Findings
- Apoptosis Induction : In studies assessing apoptosis, compounds similar to this compound demonstrated morphological changes in cancer cells and enhanced caspase activity significantly at concentrations ranging from 1.0 μM to 10.0 μM .
- Inhibition Studies : The compound's ability to inhibit specific kinases was evaluated using a panel of 50 kinases, providing insights into its potential as a multi-targeted therapeutic agent . This broad-spectrum activity is crucial for developing effective cancer treatments that can overcome resistance mechanisms.
- Structure–Activity Relationship (SAR) : The presence of specific functional groups in the compound's structure appears to be essential for its biological activity. For example, modifications in the bromophenyl or indole moiety can significantly alter potency and selectivity against various cancer types .
Q & A
Basic Research Questions
Q. What established synthetic methodologies are reported for N-[(3-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine?
- Methodological Answer : Synthesis typically involves multi-step strategies:
- Palladium-catalyzed cross-coupling : Bromophenyl intermediates (e.g., 1-bromo-3-iodobenzene) are coupled with indole derivatives using PdCl₂(PPh₃)₂ and CuI catalysts in acetonitrile .
- Condensation reactions : Amine intermediates (e.g., pyridin-2-amine) react with carbonyl-containing groups under reflux with acid catalysts, as seen in analogous indole-pyridine syntheses .
- Amine alkylation : N-alkylation of pyridin-2-amine with bromophenyl-indole methyl halides, optimized using bases like K₂CO₃ in DMF .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent integration (e.g., indole NH protons at δ 10–12 ppm, pyridine aromatic protons) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and purity (e.g., [M+H]⁺ peaks) .
- X-ray crystallography : Resolves tautomerism (e.g., keto-amine vs. hydroxy-pyridine forms) and π-conjugation effects, as demonstrated in structurally similar compounds .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) elucidate electronic properties and reactivity?
- Methodological Answer :
- HOMO-LUMO analysis : Density functional theory (DFT) calculates energy gaps to predict charge-transfer behavior and redox potential. For example, extended π-conjugation in planar structures reduces HOMO-LUMO gaps, enhancing photophysical activity .
- Tautomer stability : Computational models compare energy levels of keto-amine and hydroxy-pyridine tautomers to explain experimental observations .
Q. What strategies resolve low yields during bromophenyl-indole coupling?
- Methodological Answer :
- Catalyst optimization : Substituting PdCl₂(PPh₃)₂ with Pd(OAc)₂ and ligands like XPhos improves coupling efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
- Temperature control : Gradual heating (60–80°C) minimizes side reactions like dehalogenation .
Q. How does crystal packing influence solid-state properties?
- Methodological Answer :
- Hydrogen-bonded dimers : X-ray analysis reveals intra- and intermolecular N–H⋯O bonds forming centrosymmetric dimers, stabilizing the crystal lattice .
- SHELX refinement : Crystallographic software (SHELXL) refines anisotropic displacement parameters to resolve disorder, particularly in bromine-substituted analogs .
Q. What role does the bromine substituent play in reactivity and synthetic utility?
- Methodological Answer :
- Electrophilic substitution : Bromine directs further functionalization (e.g., Suzuki-Miyaura cross-coupling) for derivatization .
- Steric effects : The 3-bromo group on the phenyl ring influences regioselectivity in nucleophilic attacks, as observed in analogous indole-pyridine systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
